molecular formula C16H15ClFNOS B2529501 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2176271-08-0

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2529501
CAS No.: 2176271-08-0
M. Wt: 323.81
InChI Key: ZPVOOXGPCLMUPE-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene group and the chlorofluorophenyl group. Common reagents used in these reactions include halogenated compounds, thiophene derivatives, and pyrrolidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and reduce costs, while maintaining stringent quality control measures to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one include other halogenated phenyl derivatives and pyrrolidine-containing molecules. Examples include:

  • 2-(2-Chlorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
  • 2-(2-Fluorophenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-13-3-1-4-14(18)12(13)9-16(20)19-7-6-11(10-19)15-5-2-8-21-15/h1-5,8,11H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOOXGPCLMUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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